Palmitoyl dipeptide-5 diaminohydroxybutyrate
Overview
Description
Palmitoyl dipeptide-5 diaminohydroxybutyrate is a bioactive peptide compound known for its anti-aging properties. It is commonly used in cosmetic formulations to improve skin elasticity, firmness, and suppleness by enhancing the function of the dermal-epidermal junction . This compound is a product of the reaction between palmitic acid and diaminohydroxybutyric acid with dipeptide-5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palmitoyl dipeptide-5 diaminohydroxybutyrate involves the reaction of palmitic acid with diaminohydroxybutyric acid and dipeptide-5. The reaction typically occurs under controlled conditions to ensure the formation of the desired peptide bond . The process involves:
Activation of Palmitic Acid: Palmitic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated palmitic acid is then reacted with diaminohydroxybutyric acid and dipeptide-5 in the presence of a base such as triethylamine (TEA) to form the peptide bond.
Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of palmitic acid, diaminohydroxybutyric acid, and dipeptide-5 are reacted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions
Palmitoyl dipeptide-5 diaminohydroxybutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds or side chains, altering the compound’s properties.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced peptides, and substituted compounds with modified functional groups .
Scientific Research Applications
Palmitoyl dipeptide-5 diaminohydroxybutyrate has a wide range of scientific research applications, including:
Cosmetic Industry: It is extensively used in anti-aging and skin-rejuvenating products to improve skin texture and reduce wrinkles.
Biological Research: The compound is used to study the effects of peptides on skin cells and the dermal-epidermal junction.
Medical Research: Research is ongoing to explore its potential therapeutic applications in wound healing and skin repair.
Industrial Applications: It is used in the formulation of various skincare products, including creams, serums, and lotions.
Mechanism of Action
Palmitoyl dipeptide-5 diaminohydroxybutyrate exerts its effects by:
Stimulating Protein Synthesis: It significantly stimulates the synthesis of structural proteins such as Laminin V, Collagens IV, VII, and XVII, and Integrin β4.
Enhancing Dermal-Epidermal Junction: By boosting the function of the dermal-epidermal junction, it improves skin elasticity, firmness, and suppleness.
Molecular Targets and Pathways: The compound targets specific structural proteins and pathways involved in skin integrity and repair.
Comparison with Similar Compounds
Similar Compounds
Palmitoyl dipeptide-5 diaminobutyroyl hydroxythreonine: Another peptide used in anti-aging formulations with similar properties.
Palmitoyl tripeptide-1: Known for its collagen-boosting effects and used in anti-aging products.
Palmitoyl tetrapeptide-7: Used to reduce inflammation and improve skin elasticity.
Uniqueness
Palmitoyl dipeptide-5 diaminohydroxybutyrate is unique due to its broad-spectrum activity in stimulating multiple structural proteins simultaneously, leading to significant improvements in skin structure and function .
Properties
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H61N5O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27(37)34-25(19-17-18-22-32)29(38)36-28(24(2)3)30(39)35-26(21-23-33)31(40)41/h24-26,28H,4-23,32-33H2,1-3H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)/t25-,26-,28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTCKFAZFCWNSK-NSVAZKTRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H61N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
794590-33-3 | |
Record name | Palmitoyllysylvalyldiaminobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794590333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PALMITOYLLYSYLVALYLDIAMINOBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MGA33DQ5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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